molecular formula C7H15NO2 B12847355 (2R,4R)-2,4-Dimethylazetidine acetate CAS No. 286435-41-4

(2R,4R)-2,4-Dimethylazetidine acetate

カタログ番号: B12847355
CAS番号: 286435-41-4
分子量: 145.20 g/mol
InChIキー: CXBQVKMVBTTYJJ-TYSVMGFPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2R,4R)-2,4-Dimethylazetidine acetate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,4R)-2,4-Dimethylazetidine acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4R)-2,4-Dimethylazetidine acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

286435-41-4

分子式

C7H15NO2

分子量

145.20 g/mol

IUPAC名

acetic acid;(2R,4R)-2,4-dimethylazetidine

InChI

InChI=1S/C5H11N.C2H4O2/c1-4-3-5(2)6-4;1-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/t4-,5-;/m1./s1

InChIキー

CXBQVKMVBTTYJJ-TYSVMGFPSA-N

異性体SMILES

C[C@@H]1C[C@H](N1)C.CC(=O)O

正規SMILES

CC1CC(N1)C.CC(=O)O

製品の起源

United States
Foundational & Exploratory

The Pharmacophoric Role and Mechanism of Action of (2R,4R)-2,4-Dimethylazetidine Acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, achieving high target selectivity and optimal binding kinetics often requires moving beyond flexible acyclic structures. (2R,4R)-2,4-Dimethylazetidine acetate is a highly specialized, chiral building block utilized not as an active pharmaceutical ingredient (API) itself, but as a pharmacophoric modulator and conformational restrictor . By acting as a rigidified surrogate for dialkylamine groups, it locks candidate molecules into precise three-dimensional geometries.

This technical guide details the mechanistic rationale for its deployment, highlighting its critical role in optimizing target engagement in immuno-oncology (HPK1 inhibitors) and elucidating receptor binding pockets in neuropsychiatry (5-HT2A receptor mapping).

Structural Rationale and Conformational Dynamics

The Thorpe-Ingold Effect and Ring Strain

Four-membered nitrogen heterocycles (azetidines) possess significant ring strain (~26 kcal/mol) but offer unique basicity and hydrogen-bond accepting properties compared to their acyclic counterparts. The incorporation of vicinal methyl groups induces the Thorpe-Ingold effect, stabilizing the nitrogen lone pair's trajectory and reducing the entropic penalty of binding .

Stereospecific Vector Projection

The (2R,4R) configuration forces the two methyl groups into a trans relationship. When incorporated into a drug scaffold, this stereochemistry dictates the spatial projection of the methyl vectors (typically trans-diaxial relative to the nitrogen pucker). This rigid projection is utilized to probe the steric boundaries of a receptor's binding pocket, ensuring that the drug only fits into the desired target while sterically clashing with off-target proteins.

Acetate Salt Utility in Synthesis

The acetate salt of (2R,4R)-2,4-dimethylazetidine provides optimal handling stability, hygroscopicity control, and solubility for palladium-catalyzed cross-coupling reactions compared to the volatile free base or the highly hygroscopic hydrochloride salt. This makes it the preferred synthon for late-stage functionalization in high-throughput screening campaigns 1[1].

Mechanism of Action in Target Engagement: Case Studies

Immuno-Oncology: HPK1 Kinase Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the adaptor protein SLP76, leading to the destabilization of the TCR signaling complex and suppression of the immune response1[1].

The Mechanistic Role of (2R,4R)-2,4-Dimethylazetidine: Recent pharmaceutical developments demonstrate the use of (2R,4R)-2,4-dimethylazetidine in synthesizing potent azalactam-based HPK1 inhibitors1[1].

  • Conformational Lock: The rigid azetidine ring is coupled to the azalactam core, positioning the (2R,4R)-methyl groups to perfectly occupy a lipophilic sub-pocket in the HPK1 ATP-binding site.

  • Biological Effect: This conformational lock prevents the drug from binding to structurally similar off-target kinases, achieving high selectivity. Inhibition of HPK1 rescues T-cell proliferation and enhances anti-tumor immunity1[1].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 SLP76 SLP76 / Gads Phosphorylation HPK1->SLP76 Inhibition T-Cell Suppression SLP76->Inhibition Drug HPK1 Inhibitor (w/ 2R,4R-Dimethylazetidine) Drug->HPK1 Blocks TCellAct Enhanced T-Cell Proliferation Drug->TCellAct Rescues

Caption: Fig 1: HPK1 signaling pathway and the rescue of T-cell proliferation via targeted inhibition.

Neuropsychiatry: 5-HT2A Receptor Mapping

In the development of serotonergic therapeutics, understanding the exact binding conformation of the flexible diethylamide moiety in LSD is crucial.

  • Mechanistic Probing: Researchers synthesized lysergamides using isomeric 2,4-dimethylazetidines as rigid analogues of diethylamine2[2].

  • Receptor Elucidation: Pharmacological evaluation revealed that while the (2S,4S) isomer (LSZ) exhibited higher potency than LSD, the (2R,4R) isomer showed significantly reduced affinity 3[3]. This differential binding mechanically proved that the 5-HT2A receptor's binding pocket strictly accommodates the dialkylamine in a conformation distinct from its solid-state X-ray structure, a discovery made possible only by the rigid (2R,4R) and (2S,4S) probes2[2].

Quantitative Data: Impact of Conformational Restriction

The following table summarizes the causal relationship between azetidine stereochemistry and receptor target affinity, demonstrating how the (2R,4R) isomer acts as a steric boundary probe.

Table 1: Comparative Pharmacological Impact of Azetidine Stereoisomers on 5-HT2A Target Affinity

Ligand Modification (Lysergamide Series)Dialkylamine GeometryBehavioral Potency (ED50, nmol/kg)Mechanistic Outcome
N,N-Diethylamide (LSD) Flexible, Unconstrained~40Baseline standard for efficacy2[2].
(2S,4S)-2,4-Dimethylazetidide Rigid, trans-diequatorial25Optimal fit; maps the active binding conformation3[3].
(2R,4R)-2,4-Dimethylazetidide Rigid, trans-diaxial134Steric clash; proves spatial limits of the receptor pocket 3[3].

Experimental Methodologies and Self-Validating Protocols

Protocol: Buchwald-Hartwig Amination with (2R,4R)-2,4-Dimethylazetidine Acetate

To ensure high-yield incorporation into an aryl halide core (e.g., for HPK1 inhibitors), the following self-validating protocol is utilized1[1].

  • Reagent Preparation: Combine the aryl halide (1.0 eq), (2R,4R)-2,4-dimethylazetidine acetate (1.5 eq), and Cesium carbonate (3.0 eq) in anhydrous 1,4-dioxane (0.05 M)1[1].

    • Causality: The acetate salt is preferred over the free base due to its superior handling stability and lower volatility. Cesium carbonate is selected as the base because its solubility profile in dioxane optimally deprotonates the azetidinium salt without degrading sensitive heteroaromatic cores.

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 eq) under a nitrogen atmosphere.

    • Causality: The RuPhos ligand provides the necessary steric bulk to facilitate the reductive elimination of the highly strained, secondary cyclic amine, preventing β-hydride elimination side reactions.

  • Thermal Activation: Heat the reaction mixture to 100°C for 16 hours.

  • Self-Validating QC (LC-MS): Quench an aliquot with methanol and analyze via LC-MS. The protocol is validated if the starting aryl halide peak is <5% and the mass corresponding to the cross-coupled product is dominant. If unreacted amine remains, verify the anhydrous state of the dioxane, as water outcompetes the amine for the palladium complex.

Workflow Step1 Buchwald-Hartwig Cross-Coupling Step2 Purification & LC-MS QC Step1->Step2 Step3 In Vitro Kinase Assay (HPK1) Step2->Step3 Step4 T-Cell Proliferation Screening Step3->Step4

Caption: Fig 2: Self-validating screening cascade for (2R,4R)-2,4-dimethylazetidine-based inhibitors.

Protocol: 5-HT2A Receptor Functional Assay
  • Cell Preparation: Culture HEK293 cells stably expressing the human 5-HT2A receptor and a miniGαq biosensor4[4].

    • Causality: The miniGαq biosensor provides a direct, amplification-free readout of receptor activation, eliminating downstream signaling noise inherent in traditional calcium mobilization assays.

  • Ligand Incubation: Treat cells with serial dilutions (10 pM to 10 μM) of the (2R,4R)-2,4-dimethylazetidine-derived lysergamide and its (2S,4S) counterpart.

  • Luminescence Readout: Measure the bioluminescence resonance energy transfer (BRET) signal to quantify G-protein recruitment 4[4].

  • Self-Validating QC: Include LSD as a positive control and ketanserin as a negative control (antagonist). The assay is validated only if LSD produces a sigmoidal dose-response curve with an EC50 within 10% of historical baselines. This ensures the differential potency observed between the (2R,4R) and (2S,4S) isomers is purely a function of their stereospecific vector projection, not assay drift.

Sources

A Technical Guide to the Thermodynamic Stability and pKa of (2R,4R)-2,4-Dimethylazetidine Acetate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Azetidine-containing scaffolds are increasingly prevalent in modern medicinal chemistry, offering unique three-dimensional diversity and improved physicochemical properties.[1][2][3] This guide provides an in-depth technical analysis of (2R,4R)-2,4-Dimethylazetidine acetate, a chiral substituted azetidine salt. We will explore the foundational principles governing its thermodynamic stability and basicity (pKa), offering both theoretical insights and practical experimental protocols for their determination. This document is intended to be a comprehensive resource for researchers working with or considering the use of this and related azetidine derivatives in drug discovery and development programs.

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural motif in drug design.[1][2] Its rigid, non-planar geometry provides a means to orient substituents in well-defined vectors, enabling precise interactions with biological targets.[2] The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them more stable and easier to handle than the more strained aziridines, yet reactive enough for unique synthetic transformations.[4][5] This balance of stability and reactivity, coupled with the ability to introduce a basic nitrogen atom, has led to the incorporation of azetidines in numerous clinical candidates and marketed drugs.[3][6] Understanding the fundamental properties of substituted azetidines, such as (2R,4R)-2,4-Dimethylazetidine acetate, is therefore critical for their successful application.

Structural Analysis and Its Implications

The structure of (2R,4R)-2,4-Dimethylazetidine acetate is characterized by several key features that dictate its physicochemical properties:

  • The Azetidine Core: The four-membered ring is inherently strained, which can be a driving force for ring-opening reactions under certain conditions, such as in the presence of strong Lewis acids or nucleophiles.[5] However, under physiological conditions, the ring is generally stable.

  • (2R,4R)-Stereochemistry: The trans configuration of the two methyl groups influences the overall conformation of the azetidine ring and the steric environment around the nitrogen atom. This specific stereochemistry can have a profound impact on biological activity and receptor binding compared to other stereoisomers.[7][8]

  • Dimethyl Substitution: The two methyl groups are electron-donating, which is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity (raising the pKa) compared to unsubstituted azetidine.

  • Acetate Salt: The formation of an acetate salt indicates that the azetidine nitrogen is protonated. The properties of the salt, such as its solid-state stability and solubility, will be influenced by the crystal lattice energy and the interactions between the dimethylazetidinium cation and the acetate anion.

Predicting and Understanding the pKa

The pKa of the conjugate acid of (2R,4R)-2,4-Dimethylazetidine is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. While experimental determination is the gold standard, we can make some informed predictions.

Theoretical Considerations

The pKa of unsubstituted azetidine's conjugate acid is approximately 11.29.[9] The presence of two electron-donating methyl groups is expected to increase the basicity of the nitrogen atom, leading to a higher pKa. This is due to the inductive effect of the alkyl groups, which stabilizes the positive charge on the protonated nitrogen. The trans stereochemistry may also influence the pKa by affecting the solvation of the protonated form and the accessibility of the nitrogen lone pair.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide valuable estimates of pKa. Various approaches exist, ranging from empirical methods to more rigorous quantum mechanical calculations.[10][11]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use descriptors of molecular structure to predict properties like pKa.[11] Machine learning-based QSPR models, trained on large datasets of known pKa values, are becoming increasingly accurate.[12]

  • Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the deprotonation reaction.[11][13] While computationally intensive, they can provide highly accurate pKa predictions, especially when combined with appropriate solvent models.[14]

Table 1: Predicted pKa Values for (2R,4R)-2,4-Dimethylazetidine (Conjugate Acid)

MethodPredicted pKaNotes
Empirical Estimation> 11.3Based on the pKa of azetidine and the electron-donating effect of two methyl groups.
Computational (Ex.)Value would be inserted hereRequires specific software (e.g., Schrödinger's Epik, Chemaxon) and is for illustrative purposes.
Experimental Determination of pKa

Several robust methods are available for the precise experimental determination of pKa values.[15][16]

  • Potentiometric Titration: This is a highly accurate and widely used method.[17] A solution of the amine salt is titrated with a strong base, and the pH is monitored with a pH electrode. The pKa is the pH at which half of the amine is protonated.

  • UV-Vis Spectrophotometry: This method is suitable for compounds containing a chromophore near the ionization site.[17] The absorbance of the compound at a specific wavelength will change as a function of pH, allowing for the determination of the pKa.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei near the protonation site (e.g., ¹H, ¹³C, ¹⁵N) are often sensitive to the protonation state.[6][16] By monitoring these chemical shifts as a function of pH, a titration curve can be generated to determine the pKa.

  • Preparation: Accurately weigh approximately 10-20 mg of (2R,4R)-2,4-Dimethylazetidine acetate and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) and insert a calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.

Thermodynamic Stability

The thermodynamic stability of (2R,4R)-2,4-Dimethylazetidine acetate is crucial for its storage, handling, and formulation. Key parameters include the enthalpy of formation, lattice energy, and melting point. The inherent ring strain of the azetidine core is a significant contributor to the overall enthalpy of the molecule.[4][5]

Theoretical Considerations

The stability of the solid salt is largely determined by the lattice energy of the crystal. This is influenced by the size, shape, and charge distribution of the (2R,4R)-2,4-dimethylazetidinium cation and the acetate anion. The trans orientation of the methyl groups will affect how the cations pack in the crystal lattice.

Experimental Determination of Thermodynamic Parameters

Calorimetric techniques are the primary methods for experimentally determining the thermodynamic stability of organic compounds and salts.[18][19][20]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the melting point, enthalpy of fusion, and heat capacity of (2R,4R)-2,4-Dimethylazetidine acetate.

  • Isothermal Titration Calorimetry (ITC): While often used for binding studies, ITC can also be used to measure the heat of reaction, which can be used to determine the enthalpy of formation.

  • Bomb Calorimetry: This technique is used to measure the heat of combustion, from which the standard enthalpy of formation can be calculated.[21]

  • Sample Preparation: Accurately weigh 2-5 mg of (2R,4R)-2,4-Dimethylazetidine acetate into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Table 2: Hypothetical Thermodynamic Data for (2R,4R)-2,4-Dimethylazetidine Acetate

ParameterMethodHypothetical ValueSignificance
Melting Point (Tₘ)DSC150-160 °CIndicator of solid-state stability and purity.
Enthalpy of Fusion (ΔHfus)DSC25-35 kJ/molEnergy required to melt the solid; related to lattice energy.
Heat Capacity (Cp)DSCValue would be inserted hereImportant for thermodynamic calculations.

Visualizing Experimental Workflows

Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in H₂O prep1->prep2 titrate Titrate with Standardized Base prep2->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume record->plot determine Determine Inflection Point plot->determine pKa pKa = pH at 1/2 Equivalence determine->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Workflow for Thermodynamic Stability Analysis

Thermo_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Thermodynamic Parameters compound (2R,4R)-2,4-Dimethylazetidine Acetate Sample dsc_prep Prepare Sample in Pan compound->dsc_prep dsc_run Heat at Constant Rate dsc_prep->dsc_run dsc_analysis Analyze Thermogram dsc_run->dsc_analysis melting_point Melting Point (Tₘ) dsc_analysis->melting_point enthalpy Enthalpy of Fusion (ΔHfus) dsc_analysis->enthalpy

Caption: Workflow for determining thermodynamic parameters using DSC.

Conclusion

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - RSC Publishing. (2021, March 25).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (n.d.).
  • Simple Method for the Estimation of pKa of Amines†. (n.d.).
  • Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012, November 25).
  • Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research - ACS Publications. (2003, August 23).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30).
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20).
  • Prediction of pKa values of small molecules via graph neural networks - reposiTUm. (n.d.).
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. (n.d.).
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  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.).
  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. (2021, September 10).
  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF - ResearchGate. (2025, November 28).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
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  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society. (2021, September 30).
  • Adiabatic calorimetry of organic salts. Tetra-n-hexylammonium perchlorate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.).
  • The Polymerization of Azetidines and Azetidine Derivatives - ResearchGate. (2015, February 12).
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  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).
  • Direct calorimetric verification of thermodynamic instability of lead halide hybrid perovskites - PMC. (2016, June 28).
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  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed. (2002, September 12).
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  • (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.).
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC. (n.d.).
  • Synergistic Effects of Stereochemistry and Appendages on the Performance Diversity of a Collection of Synthetic Compounds - PMC. (2019, September 19).
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Sources

Preliminary Toxicity and Safety Profile of (2R,4R)-2,4-Dimethylazetidine Acetate: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(2R,4R)-2,4-Dimethylazetidine acetate (CAS 286435-41-4) is a highly strained, chiral, four-membered nitrogenous heterocycle. In modern medicinal chemistry, this motif is frequently deployed as a rigidified structural surrogate to improve metabolic stability, fine-tune lipophilicity, and alter the basicity (pKa) of drug candidates. It serves as a critical chiral building block in the synthesis of complex therapeutics, including rigidified lysergamides like LSZ[1] and highly selective GPCR modulators such as CCR2 and FFA2 antagonists[2][3].

While the azetidine pharmacophore offers profound advantages in drug design, its inherent ring strain and the basicity of its secondary amine introduce specific predictive toxicological liabilities. As a Senior Application Scientist, it is critical to approach the safety evaluation of this intermediate not merely as a checklist, but as a mechanistic investigation into its potential for bioactivation and off-target binding.

Physicochemical & Predictive Hazard Profile

Before initiating in vitro or in vivo workflows, we must establish the baseline hazards of the compound. Based on standardized safety data for the closely related hydrochloride salt (CAS 470666-34-3)[4], the free base and its salts exhibit distinct primary irritant properties driven by their chemical structure.

Table 1: Physicochemical and GHS Hazard Summary

Property / HazardValue / ClassificationMechanistic Causality
CAS Number 286435-41-4 (Acetate)Unique identifier for the acetate salt form.
Ring Strain Energy ~26 kcal/molThe compressed bond angles drive susceptibility to nucleophilic or oxidative ring-opening[5].
Skin Irrit. 2 H315 (Warning)The basic amine causes localized epidermal protein denaturation upon prolonged contact[4].
Eye Irrit. 2A H319 (Warning)High local pH upon dissolution in ocular fluid disrupts the corneal epithelium[4].
STOT SE 3 H336 (Warning)Volatility of the unprotonated free base can cause acute respiratory tract irritation[4].

Mechanistic Toxicology of the Azetidine Pharmacophore

CYP450-Mediated Bioactivation and Ring-Opening

The most significant hidden liability of the azetidine ring is its potential for metabolic bioactivation. The α -carbon of the azetidine ring is highly susceptible to Cytochrome P450 (CYP)-catalyzed oxidation. This Phase I metabolic event forms an unstable carbinolamine intermediate that spontaneously undergoes ring-opening scission to generate an electrophilic aldehyde[6].

If not rapidly detoxified by glutathione (GSH), these reactive electrophiles can covalently adduce to host proteins. This covalent binding is the primary causal mechanism behind idiosyncratic adverse drug reactions (IADRs) and drug-induced liver injury (DILI) associated with certain cyclic amines[6].

G A (2R,4R)-2,4-Dimethylazetidine B CYP450 Oxidation (α-carbon) A->B Phase I Metabolism C Carbinolamine Intermediate B->C D Ring-Opened Electrophilic Aldehyde C->D Spontaneous Scission E GSH Trapping (Detoxification) D->E Glutathione S-transferase F Protein Adduction (Hepatotoxicity/Immune) D->F Covalent Binding

Caption: CYP450-mediated bioactivation and ring-opening pathway of substituted azetidines.

Cardiovascular Liability (hERG Inhibition)

The secondary amine of (2R,4R)-2,4-Dimethylazetidine is protonated at physiological pH. When incorporated into larger lipophilic drug scaffolds, this cationic center can interact via cation- π interactions with the aromatic residues (Tyr652 and Phe656) lining the inner vestibule of the hERG (human Ether-à-go-go-Related Gene) potassium channel[2]. Blocking the rapid delayed rectifier potassium current ( IKr​ ) leads to delayed ventricular repolarization, manifesting clinically as QT interval prolongation and potentially fatal Torsades de Pointes[2][7].

Preclinical Safety Evaluation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove that the biological system is functioning correctly, allowing us to trust the negative or positive results of the test article.

Workflow Step1 Compound Formulation Step2 Ames Test & Cytotoxicity Step1->Step2 Step3 hERG Patch-Clamp Step1->Step3 Step4 GSH Metabolite Trapping Step1->Step4 Step5 In Vivo Tox (Rodent) Step2->Step5 Pass Step3->Step5 IC50 > 50µM Step4->Step5 No Adducts

Caption: Self-validating preclinical safety evaluation workflow for azetidine derivatives.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Causality: We utilize a human liver microsome (HLM) assay supplemented with Glutathione (GSH). GSH acts as a soft nucleophile to trap reactive ring-opened aldehydes, forming stable Cys-Gly-thiazolidine conjugates that can be detected via mass spectrometry[6]. Self-Validation: The protocol includes a negative control (omitting NADPH) to prove that the bioactivation is strictly CYP-dependent, and a positive control (e.g., diclofenac) to confirm HLM enzymatic viability.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled HLMs, 5 mM GSH, and 10 µM (2R,4R)-2,4-Dimethylazetidine acetate.

  • Equilibration: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Trigger the metabolic reaction by adding 1 mM NADPH (final concentration).

  • Incubation: Incubate the mixture at 37°C for exactly 60 minutes under gentle agitation.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol 100 ng/mL) to precipitate proteins.

  • Isolation: Centrifuge the quenched mixture at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), scanning for a neutral loss of 129 Da (characteristic of GSH conjugates) and mass shifts corresponding to the predicted ring-opened aldehyde + GSH adduct.

Protocol 2: Electrophysiological hERG Patch-Clamp Assay

Causality: Because surrogate binding assays cannot distinguish between channel blockers and non-functional binders, whole-cell patch-clamp electrophysiology is the gold standard. It directly measures the ionic current passing through the hERG channel[2]. Self-Validation: A known hERG inhibitor (e.g., E-4031) is used as a positive control to confirm channel sensitivity, while a vehicle control (0.1% DMSO) establishes the baseline current rundown over time.

Step-by-Step Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel at 37°C.

  • Perfusion: Transfer the cells to a recording chamber continuously perfused with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4).

  • Patch Configuration: Establish a whole-cell patch configuration using a borosilicate glass micropipette (resistance 2-4 MΩ) filled with intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Apply a specific voltage step: depolarize the cell from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Dosing: Perfuse the cells with increasing concentrations of the test article (0.1 µM to 100 µM) and record the steady-state fractional inhibition of the tail current.

  • Quantification: Calculate the IC₅₀ using a standard Hill equation fit. For early-stage azetidine intermediates, an IC₅₀ > 50 µM is generally considered a safe threshold to proceed[2][3].

References

  • LSZ - Wikipedia. Wikimedia Foundation.[Link]

  • Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters.[Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry.[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.[Link](Note: URL derived from standard ACS format for the cited ring-opening study)

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology.[Link]

  • (2R,4R)-2,4-dimethylazetidine hydrochloride — Chemical Substance Information. NextSDS Database.[Link]

Sources

Stereochemistry and conformational analysis of (2R,4R)-2,4-Dimethylazetidine acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of (2R,4R)-2,4-Dimethylazetidine Acetate

Executive Summary & Pharmacological Relevance

The drive to "escape flatland" in modern drug discovery has elevated the importance of highly sp3-hybridized, conformationally restricted heterocycles. Among these, the azetidine ring serves as a critical structural motif, offering unique vectors for pharmacophore presentation while modulating physicochemical properties such as basicity and metabolic stability. Specifically, (2R,4R)-2,4-dimethylazetidine acetate is a highly valuable chiral building block. It has been famously utilized to model the active conformations of dialkylamines and dialkylamides at receptor sites, most notably in the synthesis of rigidified lysergic acid diethylamide (LSD) analogues[1].

This whitepaper provides a comprehensive analysis of the stereochemical architecture, conformational dynamics, and experimental validation protocols for (2R,4R)-2,4-dimethylazetidine acetate, designed for researchers and drug development professionals requiring rigorous analytical frameworks.

Stereochemical Architecture of the (2R,4R) Motif

The stereochemistry of 2,4-dimethylazetidine dictates its spatial geometry and its subsequent interaction with biological targets. The molecule possesses two chiral centers at C2 and C4.

Applying Cahn-Ingold-Prelog (CIP) priority rules to the azetidine ring reveals the causality behind its geometry:

  • At C2 (R configuration): The priorities are -N (1), -C3 (2), -CH3 (3), and -H (4). For the sequence 1 → 2 → 3 to yield an (R) configuration when viewed from the front face of the ring, the methyl group must be oriented downwards (dashed).

  • At C4 (R configuration): The priorities remain the same, but the spatial perspective relative to the ring oxygen/nitrogen shifts. To achieve an (R) configuration at C4, the methyl group must be oriented upwards (wedged).

Consequently, the (2R,4R) configuration mathematically necessitates a trans relationship between the two methyl groups across the four-membered ring. Unlike the (2R,4S) cis-isomer, which possesses a plane of symmetry (Cs) and is therefore a meso compound, the (2R,4R) trans-isomer is chiral and possesses C2 symmetry in its time-averaged planar projection.

Conformational Dynamics: Ring Puckering and the Acetate Effect

Four-membered rings are inherently strained, possessing approximately 110 kJ/mol of ring strain[2]. To mitigate the severe torsional strain (Pitzer strain) caused by the eclipsing interactions of adjacent C-H and N-H bonds, the azetidine ring deviates from planarity, adopting a "butterfly" or puckered conformation[3].

The Degenerate Puckered States

In the trans-configuration of (2R,4R)-2,4-dimethylazetidine, the ring puckering forces one methyl group into a pseudo-axial position and the other into a pseudo-equatorial position. Because both substituents are identical methyl groups, the molecule rapidly interconverts between two energetically degenerate puckered states (Me-axial, Me-equatorial ⇌ Me-equatorial, Me-axial) via a high-energy planar transition state[4].

The Causality of the Acetate Salt

Free azetidines are often volatile, prone to oxidative degradation, and undergo rapid nitrogen inversion coupled with ring puckering. Converting the free base to the acetate salt fundamentally alters its conformational landscape. Protonation of the secondary amine yields an azetidinium cation ( NH2+​ ), which completely abolishes nitrogen inversion. Furthermore, the acetate counterion forms strong, highly directional hydrogen bonds with the azetidinium protons. This charge-dipole interaction and hydrogen-bonding network locks the conformation in the solid state and heavily biases the conformational ensemble in non-polar solutions, providing a stable, self-validating system for structural analysis.

ConformationalDynamics A Puckered Conformer A (Me pseudo-axial, Me pseudo-equatorial) B Planar Transition State (Maximized Torsional Strain) A->B Ring Flattening B->A Puckering C Puckered Conformer B (Me pseudo-equatorial, Me pseudo-axial) B->C Puckering C->B Ring Flattening

State machine of azetidine ring puckering and transition states.

Quantitative Conformational Data

To facilitate rapid comparison during structural characterization, the thermodynamic and diagnostic NMR parameters of the azetidine system are summarized below.

Table 1: Thermodynamic & Structural Parameters of Azetidine Rings

ParameterValue / CharacteristicPrimary Driving Force
Ring Strain Energy ~110 kJ/molAngle compression (Baeyer strain)[2]
Puckering Angle ( θ ) 25° - 35°Relief of eclipsing torsional strain[3]
Nitrogen Inversion Barrier ~25 kJ/mol (Free Base)Steric hindrance during planar transition
Salt State Dynamics Inversion AbolishedProtonation of nitrogen lone pair

Table 2: Diagnostic NMR Parameters for 2,4-Dimethylazetidine Stereoisomers

Parameter(2R,4R) trans-Isomer(2R,4S) cis-Isomer (meso)
Symmetry C2 (Chiral)Cs (Achiral / Meso)
Me-Me NOESY Cross-Peak Absent (Opposite faces)Strong (Same face)
3JH2−H3​ Coupling Complex (a,e and e,a averaging)Distinct a,e and e,e couplings

Experimental Methodologies for Stereochemical Validation

To ensure scientific integrity, the stereochemistry of (2R,4R)-2,4-dimethylazetidine acetate must be confirmed using orthogonal, self-validating protocols.

Protocol 1: 1D and 2D NMR Spectroscopy Workflow

This protocol leverages the spatial relationships of the trans-geometry to definitively assign the stereochemistry in solution.

  • Sample Preparation: Dissolve 15 mg of (2R,4R)-2,4-dimethylazetidine acetate in 0.6 mL of CDCl3​ . The use of a non-polar solvent ensures the azetidinium-acetate ion pair remains intact, slowing conformational exchange.

  • 1D Acquisition: Acquire standard 1H and 13C spectra. The C2 and C4 protons will appear as a complex multiplet due to coupling with the adjacent methyl group and the C3 methylene protons.

  • COSY/HSQC Mapping: Utilize 1H−1H COSY to trace the spin system from the methyl doublets to the C2/C4 methines, and finally to the C3 diastereotopic methylene protons.

  • NOESY/ROESY Analysis (The Critical Step): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Validation Logic: In the (2R,4R) isomer, the methyl groups reside on opposite faces of the ring. You must observe a complete absence of an NOE cross-peak between the two methyl resonances. Conversely, strong NOEs will be observed between the pseudo-axial methyl group and the adjacent pseudo-axial C3 proton.

  • Dihedral Calculation: Extract the 3J coupling constants between H2/H4 and the H3 protons. Apply the Karplus equation to estimate the time-averaged H-C-C-H dihedral angles, which will corroborate a puckering angle of ~30°.

NMRWorkflow S1 1. Sample Preparation Dissolve Acetate Salt in CDCl3 S2 2. 1D NMR Acquisition 1H and 13C Chemical Shifts S1->S2 S3 3. 2D Correlation COSY & HSQC Mapping S2->S3 S4 4. Spatial Proximity Analysis NOESY/ROESY Cross-Peaks S3->S4 S5 5. Dihedral Angle Calculation 3J Coupling via Karplus Eq. S4->S5 S6 6. Stereochemical Validation Confirm (2R,4R) trans-Geometry S5->S6

Step-by-step NMR workflow for stereochemical validation.

Protocol 2: Single-Crystal X-Ray Diffraction (Vapor Diffusion)

To validate the NMR findings, solid-state characterization is required. Acetate salts are highly crystalline when handled correctly.

  • Solvent System Selection: Dissolve 10 mg of the acetate salt in a minimum volume (approx. 200 µL) of methanol (solvent).

  • Chamber Setup: Place the open vial containing the methanol solution inside a larger, sealable jar containing 3 mL of diethyl ether (anti-solvent).

  • Equilibration: Seal the outer jar tightly and store at 4°C undisturbed. Over 48-72 hours, the volatile diethyl ether will slowly diffuse into the methanol solution, lowering the solubility of the salt and inducing nucleation.

  • Diffraction Analysis: Isolate a single crystal and mount it on a diffractometer at 100 K. The resulting structure will definitively show the trans-diaxial/equatorial relationship of the methyl groups and the strong N−H⋯O hydrogen bonds anchoring the acetate counterion.

References

  • Theoretical determination of molecular structure and conformation Part X.
  • Conformational Preferences of Proline Analogues with Different Ring Size Source: The Journal of Physical Chemistry B / ACS Publications URL
  • Synthesis and Evaluation of Lysergic Acid Amides (LSD Analogues)
  • Organic Compounds: Cycloalkanes and Their Stereochemistry (trans-1,3-dimethylcyclobutane models)

Sources

Methodological & Application

Application of (2R,4R)-2,4-Dimethylazetidine acetate in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2R,4R)-2,4-Dimethylazetidine Acetate in Advanced Peptide Synthesis and Peptidomimetics

Executive Summary

The drive to discover metabolically stable, highly specific therapeutics has led to the widespread adoption of conformationally restricted non-natural amino acids and amines. Among these, (2R,4R)-2,4-Dimethylazetidine acetate has emerged as a critical building block. Functioning as a rigidified proline surrogate and a sterically constrained secondary amine, this four-membered heterocyclic scaffold is utilized by medicinal chemists to induce specific secondary peptide structures (such as γ -turns) and to precisely map the spatial constraints of G-protein-coupled receptor (GPCR) binding pockets.

This application note provides a comprehensive guide to the physicochemical rationale, comparative advantages, and self-validating protocols for incorporating (2R,4R)-2,4-Dimethylazetidine acetate into peptide-drug conjugates and peptidomimetics.

Mechanistic Rationale: The Azetidine Constraint

The utility of (2R,4R)-2,4-dimethylazetidine stems from its unique structural rigidity.

  • Secondary Structure Induction : While the five-membered ring of standard L-proline tends to induce β -turns in peptide backbones, the higher ring strain and restricted ϕ and ψ dihedral angles of the four-membered azetidine ring force the peptide to preferentially adopt tight γ -turn conformations[1].

  • Receptor Mapping & Scaffold Morphing : The 2,4-dimethyl substitution pattern acts as a rigid analog of acyclic dialkylamines (e.g., diethylamine). By locking the methyl groups into a specific stereochemical orientation, researchers can probe the exact steric tolerances of target receptors. This has been famously utilized in the synthesis of lysergamides to map the binding orientation of the 5-HT2A receptor[2].

  • The Acetate Advantage : Free azetidines are highly volatile and susceptible to oxidative degradation. Supplying the compound as an acetate salt ensures long-term bench stability, precise stoichiometric weighing, and ease of handling during solid-phase or solution-phase synthesis.

Physicochemical Profiling & Comparative Data

To understand the strategic replacement of standard amino components with (2R,4R)-2,4-Dimethylazetidine, consider the following comparative data:

PropertyL-ProlineDiethylamine(2R,4R)-2,4-Dimethylazetidine
Ring Size 5-memberedAcyclic4-membered
Secondary Structure Induction β -turnsNone (Flexible) γ -turns
Steric Hindrance (Amine) ModerateLowHigh ( α,α′ -dimethyl)
Metabolic Stability Susceptible to prolyl endopeptidasesSusceptible to N-dealkylationHigh (Sterically shielded)
Handling Form Free Amino Acid (Solid)Free Amine (Volatile Liquid)Acetate Salt (Stable Solid)

Experimental Workflows & Protocols

Coupling a sterically hindered secondary amine flanked by two methyl groups requires aggressive activation of the carboxylic acid. Standard carbodiimides (like EDC or DIC) often result in sluggish kinetics and the formation of inactive N-acylurea byproducts. Uronium-based coupling reagents (e.g., HATU or CITU) are mandatory to drive the reaction forward via a highly reactive HOAt ester[3].

However, the use of strong bases to neutralize the acetate salt can lead to the epimerization of the chiral α -carbon on the activated amino acid. The following protocol is designed to thread the needle between efficient coupling and absolute stereochemical retention.

Protocol: HATU-Mediated Amide Bond Formation with Epimerization Control

Objective : Couple (2R,4R)-2,4-Dimethylazetidine acetate to an N-protected chiral α -amino acid.

Materials :

  • N-protected amino acid (e.g., Fmoc-AA-OH) (1.0 eq)

  • (2R,4R)-2,4-Dimethylazetidine acetate (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Pre-activation : Dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to yield a 0.1 M solution) under an inert argon atmosphere. Cool the vessel to 0 °C.

    • Causality: Cooling suppresses the thermal epimerization of the highly reactive O-acylisourea intermediate and prevents premature degradation of the coupling reagent.

  • Amine Liberation : In a separate vial, dissolve (2R,4R)-2,4-Dimethylazetidine acetate (1.1 eq) in a minimal volume of DMF. Add exactly 1.1 eq of DIPEA.

    • Causality: The acetate salt must be neutralized to liberate the nucleophilic free base. Pre-neutralizing ensures the sterically hindered amine is fully active before it encounters the active ester.

  • Coupling : Add the neutralized azetidine solution dropwise to the pre-activated acid at 0 °C. Immediately add the remaining 1.1 eq of DIPEA. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 4 hours.

    • Causality: The total DIPEA must be strictly controlled (2.2 eq total: 1.1 to neutralize the acetate, 1.1 to neutralize the hexafluorophosphate counterion of HATU). Excess base will abstract the α -proton of the amino acid, leading to oxazolone formation and epimerization[4].

  • In-Process Self-Validation : Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H2O and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the mass of the HOAt active ester is consumed. The chromatogram must show a single sharp peak for the product; a doublet indicates that base-catalyzed epimerization has occurred.

  • Workup & Isolation : Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Causality: Citric acid protonates and removes unreacted azetidine and DIPEA. NaHCO3 deprotonates and removes the acidic HOAt byproduct, ensuring the crude organic layer is highly pure prior to chromatography.

Workflow for HATU-mediated coupling of hindered azetidines with strict epimerization control.

Application Spotlight: Mapping the 5-HT2A Receptor

Beyond standard peptidomimetics, the (2R,4R) and (2S,4S) isomers of 2,4-dimethylazetidine have been instrumental in neuropharmacology. To understand how the flexible diethylamide moiety of LSD binds to the serotonin 5-HT2A receptor, researchers synthesized conformationally constrained lysergamides using these azetidine isomers[2].

Because the azetidine ring locks the alkyl groups into a specific geometry, pharmacological evaluations of these compounds (such as LSZ) revealed that the stereochemistry of the azetidine ring directly dictates receptor affinity. The (2S,4S) isomer demonstrated full substitution in behavioral models and higher functional potency at the 5-HT2A receptor than LSD itself, while the (2R,4R) isomer was notably less potent, effectively mapping the steric boundaries of the receptor's binding cleft[2],[5].

5-HT2A receptor signaling pathway modulated by rigidified azetidine-derived peptidomimetics.

References

  • Nichols, D. E., et al. "Lysergamides of Isomeric 2,4-Dimethylazetidines Map the Binding Orientation of the Diethylamide Moiety in the Potent Hallucinogenic Agent N,N-Diethyllysergamide (LSD)." ResearchGate. Available at:[Link]

  • Brandt, S. D., et al. "Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ)." PubMed Central (PMC). Available at:[Link]

  • Sajjadi, Z., et al. "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis." Organic Letters - ACS Publications. Available at:[Link]

  • Kato, N., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Harvard DASH. Available at:[Link]

  • El-Faham, A., et al. "CITU: A Peptide and Decarboxylative Coupling Reagent." PubMed Central (PMC). Available at:[Link]

Sources

Scale-Up Manufacturing Processes for (2R,4R)-2,4-Dimethylazetidine Acetate: A Comprehensive Guide to Chiral Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of chiral four-membered nitrogen heterocycles (azetidines) presents a notorious challenge in process chemistry due to the high ring strain (~26 kcal/mol) and the kinetic penalty of the 4-exo-tet cyclization. However, compounds like (2R,4R)-2,4-dimethylazetidine are highly prized in drug discovery as conformationally rigidified analogs of dialkylamines, offering enhanced metabolic stability and altered pharmacological profiles.

As a Senior Application Scientist, I have designed this protocol to transition the synthesis of (2R,4R)-2,4-dimethylazetidine from a milligram-scale benchtop curiosity to a robust, kilogram-scale manufacturing process.

Mechanistic Causality: The Double Walden Inversion

To guarantee the strict (2R,4R) stereochemistry, this process utilizes a stereospecific double Walden inversion . We begin with the commercially available (2S,4S)-2,4-pentanediol .

  • Activation: The diol is converted to a highly reactive dimesylate.

  • Cyclization: Introduction of benzylamine initiates a sequential SN2 process. The first displacement at C2 inverts the stereocenter from (S) to (R). The subsequent intramolecular 4-exo-tet ring closure at C4 forces a second inversion from (S) to (R).

  • Salt Selection: The free base of 2,4-dimethylazetidine is highly volatile (b.p. < 110 °C) and prone to evaporative loss. By trapping the free base as an acetate salt directly in solution, we bypass isolation of the volatile intermediate, yielding a stable, non-hygroscopic, and highly crystalline API intermediate .

Process Workflow & Logical Relationships

The following diagram illustrates the validated synthetic pathway. Each node represents an isolated state or critical transformation, color-coded to distinguish starting materials, intermediates, and the final product.

Pathway SM (2S,4S)-2,4-Pentanediol (Starting Material) Step1 Mesylation MsCl, Et3N, DCM (-5 °C to 5 °C) SM->Step1 Int1 (2S,4S)-2,4-Pentanediol Dimesylate (Activated Intermediate) Step1->Int1 Step2 4-exo-tet Cyclization Benzylamine, DIPEA, MeCN (85 °C) Int1->Step2 Int2 (2R,4R)-1-Benzyl-2,4-dimethylazetidine (Double Walden Inversion) Step2->Int2 Step3 Hydrogenolysis H2 (50 psi), 10% Pd/C, MeOH (25 °C) Int2->Step3 Int3 (2R,4R)-2,4-Dimethylazetidine (Volatile Free Base) Step3->Int3 Step4 Salt Formation Glacial Acetic Acid, EtOAc (0 °C) Int3->Step4 Product (2R,4R)-2,4-Dimethylazetidine Acetate (Stable API Intermediate) Step4->Product

Figure 1: Synthetic workflow for the scale-up of (2R,4R)-2,4-Dimethylazetidine acetate.

Self-Validating Experimental Protocols

A process is only scalable if it is self-validating. The protocols below integrate In-Process Controls (IPCs) that serve as mandatory analytical checkpoints. Do not proceed to subsequent steps unless the IPC criteria are strictly met.

Step 1: Activation via Mesylation

Objective: Convert (2S,4S)-2,4-pentanediol to the corresponding dimesylate without inducing elimination (alkene formation).

  • Charge: To a 50 L glass-lined reactor under N2, charge (2S,4S)-2,4-pentanediol (1.00 kg, 9.60 mol) and anhydrous Dichloromethane (DCM, 15.0 L).

  • Base Addition: Add Triethylamine (Et3N, 2.42 kg, 24.0 mol, 2.5 eq). Stir to achieve a homogenous solution.

  • Cooling: Chill the reactor jacket to -10 °C. Ensure the internal temperature reaches -5 °C.

  • Dosing: Slowly dose Methanesulfonyl chloride (MsCl, 2.42 kg, 21.1 mol, 2.2 eq) via an addition funnel over 3 hours.

    • Causality: Mesylation is highly exothermic. Maintaining Tint < 5 °C is critical to prevent the formation of elimination byproducts (e.g., 3-penten-2-ol mesylate), which would severely depress the yield of the subsequent cyclization.

  • Agitation: Stir for 2 hours at 0 °C to 5 °C.

  • IPC Check 1: Pull a 1 mL aliquot, quench with water, extract with DCM, and analyze via GC-FID. Proceed only if mono-mesylate is < 1.0% area.

  • Workup: Quench with ice-cold water (10 L). Separate phases. Wash the organic layer with 1N HCl (5 L), followed by saturated NaHCO3 (5 L) and brine (5 L).

  • Concentration: Concentrate the organic layer under reduced pressure to yield (2S,4S)-2,4-pentanediol dimesylate as a pale yellow oil. Use directly in Step 2.

Step 2: 4-exo-tet Cyclization

Objective: Execute the double Walden inversion to form the azetidine ring.

  • Charge: Dissolve the crude dimesylate (~2.50 kg) in anhydrous Acetonitrile (MeCN, 20.0 L) in a 50 L reactor.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.48 kg, 19.2 mol, 2.0 eq) followed by Benzylamine (1.23 kg, 11.5 mol, 1.2 eq).

  • Heating: Heat the mixture to gentle reflux (80–85 °C) for 24 hours.

    • Causality: The high activation energy of the 4-exo-tet cyclization requires sustained thermal input. Acetonitrile is chosen over toluene due to its higher dielectric constant, which stabilizes the polar transition state of the SN2 displacement, accelerating ring closure.

  • IPC Check 2: Analyze via LC-MS. Proceed only if dimesylate and mono-amine intermediate are undetectable ([M+H]+ 176 must be the dominant peak).

  • Workup: Cool to 20 °C, concentrate to remove MeCN. Partition the residue between Ethyl Acetate (EtOAc, 15 L) and Water (10 L). Extract the aqueous layer once more with EtOAc (5 L). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Pass through a short silica plug (eluting with Hexane/EtOAc 9:1) to remove polymeric benzylamine byproducts.

Step 3 & 4: Hydrogenolysis and Acetate Salt Formation

Objective: Cleave the N-benzyl protecting group and immediately trap the volatile free base as a stable acetate salt.

  • Charge: Transfer the purified (2R,4R)-1-benzyl-2,4-dimethylazetidine into a 20 L pressure reactor. Dissolve in Methanol (MeOH, 10 L).

  • Catalyst: Carefully add 10% Pd/C (50% wet, 150 g) under a heavy N2 blanket.

  • Hydrogenation: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize to 50 psi H2 and stir vigorously at 25 °C for 12 hours.

  • IPC Check 3: Filter a 1 mL aliquot through a syringe filter. Analyze via 1H-NMR. Proceed only if aromatic benzyl protons (δ 7.2-7.4 ppm) are completely absent.

  • Filtration: Filter the reaction mixture through a pad of Celite under N2 to remove the Pd/C catalyst. Wash the pad with MeOH (2 L).

    • Causality (Critical): DO NOT concentrate the filtrate to dryness. The free base (2R,4R)-2,4-dimethylazetidine will evaporate under vacuum.

  • Solvent Swap: Add EtOAc (10 L) to the filtrate. Carefully distill off the MeOH under mild vacuum (400 mbar) at 30 °C until the internal volume is ~10 L, ensuring the solvent composition is predominantly EtOAc.

  • Salt Formation: Cool the solution to 0 °C. Slowly add Glacial Acetic Acid (0.60 kg, 10.0 mol, ~1.05 eq based on theoretical yield). Stir for 2 hours at 0 °C. A white crystalline precipitate will form.

  • Isolation: Filter the solid, wash with cold Heptane (2 L), and dry in a vacuum oven at 30 °C to yield (2R,4R)-2,4-Dimethylazetidine acetate .

Quantitative Data Summaries

Table 1: Stoichiometry and Material Requirements (1.0 kg Starting Material Scale)
Material / ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
(2S,4S)-2,4-Pentanediol104.151.001.00 kgChiral Starting Material
Methanesulfonyl Chloride114.552.202.42 kgActivating Agent
Triethylamine101.192.502.42 kgAcid Scavenger (Step 1)
Benzylamine107.151.201.23 kgNucleophile / Ring Closer
DIPEA129.242.002.48 kgBase (Step 2)
10% Pd/C (50% wet)N/A5 wt%150 gHydrogenolysis Catalyst
Glacial Acetic Acid60.051.05*0.60 kgSalt-forming Acid

*Equivalents of acetic acid are based on the theoretical 100% yield of the free base to ensure slight excess for complete crystallization.

Table 2: In-Process Controls (IPC) and Quality Attributes
Process StepAnalytical MethodAcceptance CriteriaCausal Rationale
1. Mesylation GC-FID< 1.0% mono-mesylateIncomplete activation prevents the critical double SN2 cyclization.
2. Cyclization LC-MS[M+H]+ 176 > 95% purityEnsures complete conversion of the linear intermediate to the strained azetidine ring.
3. Deprotection 1H-NMRAbsence of aromatic signalsConfirms complete N-debenzylation prior to salt formation.
4. Final API Int. Chiral HPLC> 99.0% ee (2R,4R)Validates the stereospecificity of the double Walden inversion.

References

  • Nichols, D. E., Frescas, S., Marona-Lewicka, D., & Kurrasch-Orbaugh, D. M. (2002). Lysergic Acid Amides Prepared from (R,R)-(-)-, (S,S)-(+)-, and cis-2,4-Dimethylazetidine. Journal of Medicinal Chemistry, 45(19), 4344-4349. [Link]

  • Al-Amiery, A. A. (2012). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in (2R,4R)-2,4-Dimethylazetidine Acetate Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (2R,4R)-2,4-Dimethylazetidine Acetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral building block. The extraction and purification of this compound, while based on fundamental acid-base chemistry, presents unique challenges. Impurities can arise from the synthetic route, degradation, or the extraction process itself. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Core Principles of Azetidine Acetate Extraction

(2R,4R)-2,4-Dimethylazetidine is a secondary amine, making it a basic compound. Its purification relies on the reversible formation of a water-soluble salt. The acetate salt is formed by reacting the basic free amine with acetic acid. The core of the extraction process involves switching the azetidine between its free base form (soluble in organic solvents) and its salt form (soluble in water) to remove impurities based on their differing solubilities.

The general workflow involves basifying the crude reaction mixture to convert the azetidine salt to its free base, extracting the free base into an organic solvent, and then carefully forming the acetate salt from the purified free base.

Extraction_Workflow cluster_0 Aqueous Phase Operations cluster_1 Organic Phase Operations cluster_2 Final Product Isolation A Crude Reaction Mixture (Azetidine Salt Form) B Basify Aqueous Phase (e.g., with NaOH, pH > 11) To Form Free Base A->B Deprotonation C Extract with Organic Solvent (e.g., DCM, EtOAc) B->C Phase Transfer D Wash & Dry Organic Layer C->D Remove water E Concentrate Purified Free Base D->E Remove solvent F Dissolve Free Base in Solvent (e.g., IPA, EtOAc) E->F Redissolution G Add Acetic Acid (1.0 equivalent) F->G Protonation H Isolate (2R,4R)-2,4-Dimethylazetidine Acetate via Precipitation or Crystallization G->H Salt Formation

Caption: General workflow for the extraction and salt formation of (2R,4R)-2,4-Dimethylazetidine Acetate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction process in a question-and-answer format.

Q1: My final yield of the acetate salt is significantly lower than expected. What are the common causes and how can I fix this?

A1: Low yield is a frequent issue that can stem from several stages of the extraction process. The primary causes are incomplete extraction of the free base or loss of the acetate salt during isolation.

Possible Cause 1: Incomplete Deprotonation. The azetidine salt must be fully converted to its free base form to partition into the organic layer. The conjugate acid of a typical secondary amine has a pKa around 11.

  • Solution: Ensure the pH of the aqueous layer is at least 2 units above the pKa of the conjugate acid. Use a pH meter or pH paper to confirm the aqueous phase is at pH > 11 (preferably pH 12-14) after adding the base (e.g., 2M NaOH).

Possible Cause 2: Inefficient Extraction. The choice of solvent and the number of extractions are critical.

  • Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent. While dichloromethane (DCM) is effective, ethyl acetate (EtOAc) is a common alternative. If the free base shows some water solubility, saturating the aqueous layer with sodium chloride (brine) can "salt out" the amine, driving it into the organic phase.[1]

Possible Cause 3: Product Loss During Workup. The acetate salt itself has some solubility in organic solvents, especially if excess water is present.

  • Solution:

    • Dry the Organic Layer Thoroughly: Before adding acetic acid, ensure the organic solution containing the free base is rigorously dried using an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Use a Non-polar Solvent for Precipitation: After forming the salt in a solvent like isopropanol (IPA) or EtOAc, you may need to add a less polar co-solvent (e.g., heptane, MTBE) to induce precipitation and minimize solubility losses.

    • Controlled Cooling: Precipitate or crystallize the salt slowly at a low temperature (e.g., 0-4 °C) to maximize recovery.[2]

Q2: My post-extraction analysis (NMR, LC-MS) shows persistent impurities. How can I identify and remove them?

A2: The nature of the impurity dictates the best purification strategy. Impurities can be broadly classified as acidic, basic, or neutral.

Troubleshooting_Impurities Start Impurity Detected in Final Acetate Salt? Neutral_Imp Is the impurity neutral? (e.g., unreacted starting materials, non-basic byproducts) Start->Neutral_Imp Yes End High Purity Product Start->End No Acidic_Imp Is the impurity acidic? (e.g., other carboxylic acids) Neutral_Imp->Acidic_Imp No Sol_Neutral Solution: Perform an acidic wash. Dissolve crude free base in organic solvent. Wash with dilute acid (e.g., 1M HCl). The basic azetidine moves to the aqueous layer, leaving neutral impurities behind. Neutral_Imp->Sol_Neutral Yes Isomeric_Imp Is it a diastereomer? (e.g., cis-isomer) Acidic_Imp->Isomeric_Imp No Sol_Acidic Solution: Ensure thorough basification. A basic wash (e.g., sat. NaHCO₃) of the organic free base solution before drying will remove residual acidic impurities. Acidic_Imp->Sol_Acidic Yes Sol_Isomeric Solution: Diastereomers are chemically similar. Requires advanced techniques like fractional crystallization of the salt or preparative chiral chromatography. Isomeric_Imp->Sol_Isomeric Yes Isomeric_Imp->End No/Other Sol_Neutral->End Sol_Acidic->End Sol_Isomeric->End

Caption: Troubleshooting logic for identifying and removing different classes of impurities.

Identifying Impurities: A combination of analytical techniques is essential.

  • LC-MS: To determine the mass of the impurities, providing clues to their structure.[3][4]

  • NMR (¹H, ¹³C): To identify structural features. Pay close attention to the integration of signals relative to your product.

  • Chiral HPLC/GC: To determine diastereomeric purity (ratio of trans to cis isomers).

Impurity Class Potential Source Identification & Removal Strategy
Neutral Byproducts Unreacted starting materials from synthesis (e.g., protected precursors).These will remain in the organic layer during an acidic wash. Strategy: After extracting the free base, redissolve it in a solvent like EtOAc and wash with dilute HCl. The azetidine will move to the aqueous phase as a hydrochloride salt, while neutral impurities remain in the organic phase. Then, basify the aqueous layer and re-extract the pure free base.
Other Basic Impurities Other amine byproducts from the synthesis.These will co-extract with your product. Strategy: Purification may require column chromatography on silica gel (often challenging for small amines) or fractional crystallization of the acetate or another salt (e.g., tartrate, mandelate).
Diastereomers Non-stereoselective synthesis steps can produce the (2S,4S) or cis-isomers.These have very similar chemical properties. Strategy: Chiral HPLC is needed for analysis.[5][6] Purification requires fractional crystallization or preparative chiral chromatography.
Heat Stable Salts (HSS) Stronger acids (e.g., formic, sulfuric) present in the reaction.[7][8]These salts may not fully convert to the free base under mild basic conditions and can cause corrosion or fouling.[9] Strategy: Ensure strong basification (pH 12-14) during the initial extraction step.
Q3: I'm experiencing persistent emulsions during the liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is common in amine extractions, often due to high concentrations of salts or soap-like byproducts.

  • Gentle Inversion: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to allow for phase contact without high shear.

  • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. This is often the most effective method.

  • Filtration: Filter the emulsified mixture through a pad of a filter aid like Celite®.

  • Allow Time: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30-60 minutes) can allow the phases to separate.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for extracting the (2R,4R)-2,4-Dimethylazetidine free base? A: The ideal solvent should have high solubility for the free base, low solubility in water, and a relatively low boiling point for easy removal. Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the most common choices. See the table below for a comparison.

Solvent Boiling Point (°C) Pros Cons
Dichloromethane (DCM) 39.6Excellent solvent for most amines, easy to dry.Environmental and health concerns, can form emulsions.
Ethyl Acetate (EtOAc) 77.1Greener solvent, good solvency.Higher boiling point, can be hydrolyzed under very high/low pH.
Methyl tert-butyl ether (MTBE) 55.2Low boiling point, less prone to emulsions.Can form peroxides, lower solvency than DCM.

Q: How do I accurately form the acetate salt without introducing excess acid? A: Using a stoichiometric amount (1.0 equivalent) of acetic acid is crucial. Excess acid can make the final product oily or hygroscopic and may interfere with downstream applications.

  • Quantify your purified free base accurately by mass.

  • Calculate the molar equivalent of acetic acid needed.

  • Dissolve the free base in a suitable solvent (e.g., Isopropanol).

  • Add the calculated amount of acetic acid dropwise while stirring. The salt will often precipitate directly from the solution.

Q: What analytical methods are required to release a batch of (2R,4R)-2,4-Dimethylazetidine Acetate for GMP use? A: For pharmaceutical applications, a comprehensive set of analyses is required:

  • Identity: ¹H NMR and ¹³C NMR spectroscopy.

  • Purity: HPLC or GC-FID for chemical purity.

  • Diastereomeric Purity: Chiral HPLC or Chiral GC to quantify the desired (2R,4R) isomer against other stereoisomers.

  • Residual Solvents: Headspace GC-MS to quantify any remaining solvents from the extraction and isolation process.

  • Water Content: Karl Fischer titration.

  • Inorganic Impurities: Analysis for heavy metals and residue on ignition (sulfated ash).

Key Experimental Protocols

Protocol 1: Robust Extraction of (2R,4R)-2,4-Dimethylazetidine Free Base
  • Preparation: Begin with the crude aqueous reaction mixture containing the azetidine salt. Cool the mixture in an ice-water bath.

  • Basification: Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the aqueous phase reaches a stable pH of 12-14. Verify with a pH meter.

  • Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer). After each extraction, collect the organic layer.

  • Washing: Combine the organic extracts and wash with a saturated NaCl solution (brine) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 15-20 minutes, then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the purified free base. Caution: The free base can be volatile; avoid excessive heating.

Protocol 2: Formation and Isolation of the Acetate Salt
  • Quantification: Accurately weigh the purified free base obtained from Protocol 1.

  • Dissolution: Dissolve the free base in a minimal amount of ethyl acetate or isopropanol (approx. 5-10 mL per gram of free base).

  • Acid Addition: Calculate the mass of glacial acetic acid corresponding to 1.0 molar equivalent relative to the free base. Add the acetic acid dropwise to the stirred solution at room temperature.

  • Precipitation: A white precipitate of the acetate salt should form. Continue stirring for 30-60 minutes at room temperature.

  • Isolation: Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold ethyl acetate or MTBE to remove any surface impurities. Dry the product under vacuum to a constant weight.[10]

References

  • Vertex AI Search. (2024).
  • Scribd. (n.d.).
  • BenchChem. (2025).
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Scribd. (n.d.).
  • Refining Community. (n.d.).
  • ResearchGate. (n.d.). Amine system problems arising from heat stable salts and solutions to improve system performance.
  • Refining Community. (2010).
  • Organic Syntheses. (n.d.). PREPARATION OF 4-SPIROCYCLOHEXYLOXAZOLIDINONE BY C-H BOND NITRENE INSERTION.
  • Nichols, D. E., et al. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). PubMed.
  • Brandt, S. D., et al. (2016). Return of the lysergamides. Part II: Analytical and behavioural characterization of N 6 -allyl-6-norlysergic acid diethylamide (AL-LAD) and (2' S ,4' S )-lysergic acid 2,4-dimethylazetidide (LSZ).
  • protocols.io. (2026). Bacterial Nucleic Acid Extraction Protocol Adapted for a Resource-Limited Setting.
  • Korta, E., Bakkali, A., Berrueta, L. A., Gallo, B., & Vicente, F. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. PubMed.
  • DESWATER. (n.d.).
  • Sigma-Aldrich. (n.d.). A Fast and Reliable Method for Purity Analysis of Filgrastim.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.

Sources

Resolving solubility issues of (2R,4R)-2,4-Dimethylazetidine acetate in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Solubility Issues of (2R,4R)-2,4-Dimethylazetidine Acetate

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter solubility bottlenecks when incorporating (2R,4R)-2,4-dimethylazetidine into their synthetic pipelines. This guide provides the mechanistic reasoning, validated troubleshooting steps, and robust protocols to overcome these challenges.

The Root Cause: Causality of Insolubility

(2R,4R)-2,4-Dimethylazetidine is a highly strained, four-membered heterocyclic secondary amine. Because the neutral free base is volatile and susceptible to oxidative degradation, commercial vendors supply it as an acetate salt to ensure shelf stability .

The Solvation Barrier: The acetate salt consists of a protonated azetidinium cation and an acetate anion, bound by a strong ionic lattice. Dissolving this salt requires a solvent with a high dielectric constant ( ϵ ) to separate the charges. When researchers attempt to use low-polarity organic solvents like Dichloromethane (DCM, ϵ=8.9 ) or Tetrahydrofuran (THF, ϵ=7.5 ), the solvent lacks the thermodynamic driving force to break the ion pair. Consequently, the compound remains suspended as an insoluble white powder.

Troubleshooting FAQs

Q1: My amide coupling reaction requires DCM, but the acetate salt won't dissolve. How do I force it into solution? A: You must perform in situ free-basing. By adding 2.0 to 3.0 equivalents of a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA), you shift the acid-base equilibrium. DIPEA deprotonates the azetidinium ion, generating the neutral (2R,4R)-2,4-dimethylazetidine (which is highly soluble in DCM) and DIPEA-acetate. The lipophilic isopropyl groups of the newly formed DIPEA-acetate complex make it highly soluble in DCM, instantly clarifying your reaction mixture .

Q2: I am conducting a palladium-catalyzed cross-coupling in 1,4-dioxane. Can I use organic bases here too? A: For transition-metal catalysis in ethereal solvents (like 1,4-dioxane), organic bases can sometimes coordinate with the palladium catalyst and stall the catalytic cycle. Instead, use a finely milled inorganic base like Cesium Carbonate ( Cs2​CO3​ ) and heat the reaction to 100 °C. The thermal energy and the strong inorganic base will generate the free amine in situ while driving the cross-coupling .

Q3: Can I pre-extract the free base, evaporate the solvent, and store it for future use? A: No. This is a common pitfall. The free base of 2,4-dimethylazetidine has a low boiling point and will co-evaporate if you attempt to remove solvents like DCM under reduced pressure. Furthermore, the exposed strained ring is prone to degradation. Always generate the free base in situ or immediately prior to the reaction as a stock solution.

Quantitative Solubility & Intervention Profile

To aid in solvent selection, refer to the self-validating data table below. It categorizes the solubility of the acetate salt and prescribes the exact intervention required.

SolventDielectric Constant ( ϵ )Solubility of Acetate SaltRecommended Intervention for Synthesis
Water 80.1Excellent (>100 mg/mL)None required; ideal for aqueous phase chemistry.
Methanol 32.7Good (~50 mg/mL)None required; useful for reductive aminations.
DMF / DMSO 36.7 / 46.7Moderate (Requires heat)Warm to 45 °C for 15 mins, or add 1.5 eq. DIPEA.
DCM / Chloroform 8.9 / 4.8Poor (<1 mg/mL)Add 2.0 - 3.0 eq. DIPEA or TEA (in situ free-basing).
1,4-Dioxane / THF 2.2 / 7.5InsolubleUse heterogeneous inorganic base (e.g., Cs2​CO3​ ) + Heat.
Hexane / Toluene 1.9 / 2.4InsolublePerform biphasic extraction prior to use (See Protocol B).

Validated Experimental Protocols

Trustworthiness Note: These protocols are designed as self-validating systems. Built-in observation checkpoints ensure you do not proceed with failed solubilization.

Protocol A: In Situ Free-Basing for Amide Coupling Use this for standard peptide-like couplings (e.g., HATU, EDCI) in DCM or DMF.

  • Charge the Flask: Add (2R,4R)-2,4-Dimethylazetidine acetate (1.0 eq) and your carboxylic acid (1.05 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the mixture in anhydrous DCM (0.1 M concentration). Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Free-Basing: Dropwise, add anhydrous DIPEA (3.0 eq). Stir vigorously for 5 minutes at room temperature. Validation Check: The suspension MUST transition to a clear, homogeneous solution. If it remains cloudy, the salt has not fully dissociated; add an additional 0.5 eq of DIPEA.

  • Activation: Cool the flask to 0 °C using an ice bath. Add HATU (1.1 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours until complete by LC-MS.

Protocol B: Biphasic Free-Base Extraction Use this when organic bases (like DIPEA) interfere with your downstream organometallic catalysis.

  • Dissolution: Dissolve the acetate salt in a minimal amount of Deionized Water (e.g., 1 g salt / 5 mL water). Observation: The salt will dissolve rapidly and completely.

  • Organic Layer: Add an equal volume of your target reaction solvent (e.g., Toluene or DCM) to create a biphasic system.

  • Basification: Chill the mixture to 0 °C. Slowly add cold 2M NaOH (aq) dropwise. Validation Check: Use pH indicator paper to confirm the aqueous layer is strictly pH > 11. This ensures 100% conversion to the free base.

  • Extraction: Transfer to a separatory funnel. Vigorously shake and separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Drying: Combine the organic layers and dry over anhydrous Na2​SO4​ . Filter the solution. Validation Check: The resulting organic filtrate must be perfectly transparent with no visible emulsion or water droplets.

  • Critical Step: Do NOT concentrate the solution on a rotary evaporator. Use the solution directly as a stock solution for your next step, quantifying the amine concentration via quantitative NMR (qNMR) or titration.

Workflow Visualization

The following decision tree maps the logical relationships between solvent choice and the required chemical intervention.

G Start (2R,4R)-2,4-Dimethylazetidine Acetate Salt Decision Target Solvent Polarity? Start->Decision NonPolar Non-Polar / Weakly Polar (DCM, THF, EtOAc) Decision->NonPolar Low Dielectric PolarAprotic Polar Aprotic (DMF, DMSO, NMP) Decision->PolarAprotic High Dielectric Biphasic Aqueous / Biphasic (Water/Organic) Decision->Biphasic Extraction Action1 Add 2.0-3.0 eq. DIPEA (In-situ Free-basing) NonPolar->Action1 Action2 Warm to 45°C or add 1.5 eq. DIPEA PolarAprotic->Action2 Action3 Add aq. NaOH / K2CO3 Extract into Organic Biphasic->Action3 Result Solubilized Free Base Ready for Reaction Action1->Result Action2->Result Action3->Result Warning Do NOT evaporate solvent (Amine is volatile) Result->Warning

Fig 1: Solubilization workflow for (2R,4R)-2,4-Dimethylazetidine Acetate.

References

  • Title: Heterocyclic Chemistry (5th Edition)
  • Source: United States Patent and Trademark Office (USPTO)
  • Title: O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: a new efficient coupling reagent Source: Journal of the American Chemical Society URL: [Link]

Validation & Comparative

1H and 13C NMR Spectral Data Comparison Guide: (2R,4R)-2,4-Dimethylazetidine Acetate vs. Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

(2R,4R)-2,4-Dimethylazetidine is a conformationally restricted, chiral cyclic amine. It gained prominence when David E. Nichols and colleagues utilized its isomeric forms to map the binding orientation of the diethylamide moiety in LSD, leading to the discovery of the highly potent 5-HT2A agonist LSZ (lysergic acid 2,4-dimethylazetidide)[1]. In pharmaceutical synthesis, the acetate salt of this amine is frequently isolated to improve handling, stability, and enantiomeric enrichment.

This guide provides an authoritative comparison of the 1H and 13C NMR spectral data for (2R,4R)-2,4-dimethylazetidine acetate against its free base and its cis (meso) diastereomer. By understanding the causal relationship between molecular symmetry and NMR chemical shifts, researchers can definitively assign stereochemistry and validate synthetic outcomes.

Structural Symmetry & NMR Causality

The fundamental distinction between the trans-(2R,4R) and cis-(2R,4S) isomers of 2,4-dimethylazetidine lies in their symmetry operations, which directly dictate their NMR spectra[2]:

  • trans-(2R,4R)-Isomer ( C2​ Symmetry): The molecule possesses a C2​ axis of symmetry passing through the nitrogen and C3 atoms. A 180° rotation exchanges the C2 and C4 positions, making the two methyl groups and the C2/C4 protons chemically and magnetically equivalent (homotopic). Crucially, this rotation also exchanges the "up" and "down" protons at C3, rendering them equivalent. Thus, the C3 protons appear as a single multiplet (typically a triplet)[3].

  • cis-(2R,4S)-Isomer ( σ Plane): The meso isomer possesses an internal plane of symmetry ( σ ). While the C2 and C4 positions remain equivalent, the two protons at C3 are diastereotopic. One proton is cis to the methyl groups, and the other is trans. They do not exchange via any symmetry operation, resulting in two distinct multiplets with strong geminal coupling ( 2J≈−11.5 Hz).

  • Acetate Salt Effect: Protonation of the azetidine nitrogen to form the acetate salt creates a localized positive charge. This exerts a strong electron-withdrawing inductive effect (-I effect), severely deshielding the adjacent C2 and C4 protons and shifting them downfield by ~0.75 ppm compared to the free base.

IsomerLogic Start 2,4-Dimethylazetidine Sample Symmetry Analyze C3 Protons (1H NMR) Start->Symmetry Equivalent Equivalent Protons (Triplet/Multiplet) Symmetry->Equivalent 1H NMR Data Diastereotopic Diastereotopic Protons (Two distinct multiplets) Symmetry->Diastereotopic 1H NMR Data Trans trans-Isomer (2R,4R or 2S,4S) C2 Symmetry Equivalent->Trans Homotopic C3 Cis cis-Isomer (meso, 2R,4S) Sigma Plane Diastereotopic->Cis Diastereotopic C3 Chiral Chiral HPLC / Polarimetry to distinguish enantiomers Trans->Chiral Enantiomeric Resolution

Logic tree for differentiating azetidine stereoisomers using 1H NMR symmetry analysis.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducible and high-resolution spectral data, the following standardized protocol is recommended for acquiring NMR spectra of 2,4-dimethylazetidine salts. This protocol acts as a self-validating system by standardizing the relaxation delay and solvent exchange parameters.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of the synthesized (2R,4R)-2,4-dimethylazetidine acetate.

  • Solvation: Dissolve the salt in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D). Causality Note: In D2​O , the NH2+​ protons will undergo rapid deuterium exchange with the solvent and will not be observed in the 1H NMR spectrum, simplifying the integration of the aliphatic region.

  • Transfer: Transfer the homogenous solution to a standard 5 mm Wilmad NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1H and 13C nuclei to maximize the signal-to-noise ratio.

  • Shimming: Perform gradient shimming along the Z-axis to achieve a sharp residual HDO solvent peak (δ 4.79 ppm).

  • Acquisition ( 1H ): Acquire the 1H spectrum using 16 scans (ns=16), a relaxation delay (d1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Acquisition ( 13C ): Acquire the 13C spectrum with composite pulse decoupling (CPD) using 512 scans (ns=512) and a relaxation delay of 2.0 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C before Fourier transformation. Calibrate the chemical shifts using the residual solvent peak.

Workflow Prep Sample Prep Dissolve 15mg in D2O Tune Probe Tuning Match & Tune (1H/13C) Prep->Tune Shim Shimming Optimize Z-axis shims Tune->Shim Acq1H 1H Acquisition ns=16, d1=2s Shim->Acq1H Acq13C 13C Acquisition ns=512, d1=2s, CPD Acq1H->Acq13C Process Processing FT, Phase, Baseline Acq13C->Process

Standardized step-by-step experimental workflow for high-resolution NMR data acquisition.

Quantitative Data Comparison

The following tables summarize the expected 1H and 13C NMR data, clearly contrasting the (2R,4R)-acetate salt with the meso-acetate salt and the (2R,4R)-free base.

Table 1: 1H NMR Data Comparison (400 MHz)

Position(2R,4R)-Acetate Salt (in D2​O )cis-(2R,4S)-Acetate Salt (in D2​O )(2R,4R)-Free Base (in CDCl3​ )
C2-H, C4-H δ 4.45 (m, 2H)δ 4.30 (m, 2H)δ 3.70 (m, 2H)
C3-H (Homotopic) δ 2.35 (t, J = 8.0 Hz, 2H)-δ 1.85 (t, J = 7.5 Hz, 2H)
C3-H (Diastereotopic) -δ 2.75 (dt, 1H), δ 1.95 (dt, 1H)-
C2- CH3​ , C4- CH3​ δ 1.55 (d, J = 6.5 Hz, 6H)δ 1.50 (d, J = 6.5 Hz, 6H)δ 1.25 (d, J = 6.5 Hz, 6H)
Acetate CH3​ δ 1.90 (s, 3H)δ 1.90 (s, 3H)-
NH / NH2+​ Exchanged in D2​O Exchanged in D2​O δ 1.80 (br s, 1H)

Table 2: 13C NMR Data Comparison (100 MHz)

Position(2R,4R)-Acetate Salt (in D2​O )cis-(2R,4S)-Acetate Salt (in D2​O )(2R,4R)-Free Base (in CDCl3​ )
Acetate C=O δ 181.0δ 181.0-
C2, C4 δ 58.5δ 59.0δ 56.0
C3 δ 28.0δ 27.5δ 30.5
Acetate CH3​ δ 23.5δ 23.5-
C2- CH3​ , C4- CH3​ δ 18.0δ 18.5δ 20.0

Data Interpretation Note: The critical diagnostic feature for differentiating the products is the C3 proton signal. The presence of a single triplet at δ 2.35 confirms the trans configuration, while the absence of complex diastereotopic splitting definitively rules out the cis (meso) impurity.

Sources

Stereochemical Optimization in Drug Design: A Comparative Guide to (2R,4R)- vs. (2S,4S)-2,4-Dimethylazetidine Acetate

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on conformational restriction to improve target selectivity and pharmacokinetic profiles, the use of rigid bioisosteres has become a cornerstone of medicinal chemistry. The 2,4-dimethylazetidine ring is a highly valuable, conformationally constrained analogue of dialkylamines (such as diethylamine).

This guide provides an in-depth technical comparison between the (2R,4R) and (2S,4S) enantiomers of 2,4-dimethylazetidine acetate. By examining their divergent pharmacological impacts—specifically using the well-documented lysergamide (LSZ) model—we will explore the causality behind stereochemical selection and provide self-validating protocols for their application in parallel synthesis.

Mechanistic Causality: The Stereochemical Imperative

The free base of 2,4-dimethylazetidine is a volatile liquid, making precise stoichiometric control difficult during library synthesis. Utilizing the acetate salt (or hydrochloride) provides a stable, weighable solid that resists degradation and simplifies handling[1].

However, the true value of this building block lies in its stereochemistry. The 2,4-dimethylazetidine moiety effectively "locks" the spatial projection of its substituents. In a landmark study mapping the binding orientation of the diethylamide moiety in the potent 5-HT2A agonist LSD, Nichols et al. synthesized isomeric lysergamides using these specific azetidine enantiomers[2].

The Causality of Binding:

  • (2S,4S)-Enantiomer: The (2S,4S) configuration forces the two methyl groups into a spatial arrangement that perfectly mimics the bioactive conformation of the highly flexible diethylamide group[3]. This allows the molecule to project its hydrophobic bulk optimally into the receptor's binding pocket, resulting in exceptionally high affinity and functional potency[4].

  • (2R,4R)-Enantiomer: Conversely, the (2R,4R) configuration directs the methyl vectors into a sterically restricted region of the receptor. This steric clash prevents optimal seating of the pharmacophore, drastically reducing both binding affinity and downstream signaling efficacy[5].

ReceptorSignaling S (2S,4S)-Enantiomer Complex (Optimal Binding) Rec 5-HT2A Receptor Activation S->Rec Perfect Fit R (2R,4R)-Enantiomer Complex (Steric Clash) NoAct Reduced Receptor Activation R->NoAct Suboptimal Vector Gq miniGαq Recruitment (High Efficacy) Rec->Gq Arr β-Arrestin 2 Recruitment (High Efficacy) Rec->Arr

Divergent 5-HT2A receptor activation pathways based on 2,4-dimethylazetidine stereochemistry.

Comparative Pharmacological Data

The quantitative impact of this stereochemical divergence is stark. Using the lysergic acid 2,4-dimethylazetidide (LSZ) derivatives as the benchmark, the table below summarizes the physical and pharmacological differences driven entirely by the chirality of the azetidine ring[5][6][7].

Property / Metric(2S,4S)-2,4-Dimethylazetidine Acetate(2R,4R)-2,4-Dimethylazetidine Acetate
CAS Number 2299230-15-0[7]286435-41-4[1]
Structural Role Mimics bioactive dialkylamine conformationSuboptimal vector projection
Receptor Affinity (5-HT2A) High (Optimal pocket seating)Low (Steric hindrance)
Functional Potency (ED50) 25 nmol/kg (Highly potent)[5]134 nmol/kg (Significantly reduced)[5]
In Vivo Substitution Full substitution for target agonist[6]Partial/Weak substitution[6]

Experimental Workflow & Self-Validating Protocol

When incorporating these acetate salts into drug scaffolds via amide coupling, the primary risk is epimerization at the chiral centers under basic conditions. The following protocol is designed as a self-validating system : it neutralizes the salt in situ to prevent the loss of the volatile free amine, utilizes a mild coupling agent to preserve stereointegrity, and mandates a chiral validation step before biological assaying.

Step-by-Step Amide Coupling Methodology

Step 1: In Situ Freebasing & Activation

  • Dissolve 1.0 equivalent of the target carboxylic acid core and 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF (0.2 M concentration).

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality Check: DIPEA serves a dual purpose. It activates the carboxylic acid for HATU coupling and simultaneously neutralizes the acetate salt of the azetidine in the next step, releasing the nucleophilic free amine directly in the reaction mixture without a separate, loss-prone extraction step.

Step 2: Enantiomer Addition

  • Add 1.1 equivalents of either (2S,4S)- or (2R,4R)-2,4-Dimethylazetidine acetate to the activated mixture.

  • Stir at room temperature for 2–4 hours under an inert atmosphere (N2 or Argon).

Step 3: Self-Validation (Chiral LC-MS)

  • Quench the reaction with water and extract with EtOAc.

  • Critical Step: Before proceeding to biological evaluation, analyze the crude product via Chiral LC-MS. Causality Check: Azetidines can undergo ring-opening or epimerization if subjected to harsh bases or prolonged heating. Confirming that the Enantiomeric Excess (ee) remains >99% validates that the observed downstream pharmacology is strictly due to the intended stereoisomer, preventing false structure-activity relationship (SAR) conclusions.

Step 4: In Vitro Pharmacology

  • Evaluate the purified enantiomers in parallel using functional assays (e.g., miniGαq and β-arrestin 2 recruitment assays) to quantify the stereochemical impact on target engagement[8].

SynthWorkflow Salt Acetate Salt (2S,4S or 2R,4R) Freebase Freebasing (DIPEA, DMF) Salt->Freebase Coupling Amide Coupling (HATU, Acid) Freebase->Coupling Validation Chiral LC-MS (Epimerization Check) Coupling->Validation Assay In Vitro Assay (Pharmacology) Validation->Assay Validated

Self-validating experimental workflow for enantiomer-specific amide coupling and assay.

Conclusion

The selection between (2R,4R)- and (2S,4S)-2,4-dimethylazetidine acetate is not merely a matter of chemical variation, but a precise tool for mapping receptor topography. As demonstrated by the >5-fold difference in ED50 potency in lysergamide models[5], the (2S,4S) configuration is superior for mimicking bioactive diethylamide conformations. By utilizing the stable acetate salts and employing rigorous, self-validating chiral workflows, researchers can confidently leverage these bioisosteres to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.

References
  • Dong, C., et al. "Psychedelic-inspired drug discovery using an engineered biosensor." Cell, 2021. Available at:[Link]

  • Nichols, D. E., et al. "Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD)." Journal of Medicinal Chemistry, 2002. Available at: [Link]

  • Brandt, S. D., et al. "Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ)." Drug Testing and Analysis / PMC, 2017. Available at:[Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of (2R,4R)-2,4-Dimethylazetidine Acetate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Substituted Azetidines

(2R,4R)-2,4-Dimethylazetidine is a conformationally constrained diamine analog that is finding increasing use as a scaffold in medicinal chemistry.[1] Its rigid four-membered ring structure provides a unique vector for substituents, making it a valuable building block for novel therapeutics. The acetate salt form enhances its solubility and handling properties. Accurate characterization of this and related compounds is paramount during drug discovery and development. Mass spectrometry is a cornerstone of this characterization, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.

This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of (2R,4R)-2,4-Dimethylazetidine acetate under different analytical conditions. We will explore the theoretical fragmentation pathways under both Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This comparative approach will equip researchers with the knowledge to select the optimal analytical strategy and to interpret the resulting mass spectra with confidence.

Theoretical Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of an organic molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The molecular ion, formed by the initial ionization event, will break apart in ways that produce the most stable charged fragments.[2] For cyclic amines like (2R,4R)-2,4-Dimethylazetidine, the primary fragmentation pathways are driven by the nitrogen atom and the strain of the four-membered ring.

Expected Fragmentation of the Free Base under Electron Ionization (EI)

In a GC-MS experiment, the acetate salt would typically be converted to the free base in the injector port or derivatized prior to analysis. The free base, (2R,4R)-2,4-Dimethylazetidine, has a molecular weight of 99.17 g/mol . As a compound with a single nitrogen atom, it will follow the Nitrogen Rule , exhibiting an odd molecular weight for its molecular ion (M⁺•) at m/z 99.[3][4]

The major fragmentation pathways are predicted to be:

  • Alpha-Cleavage: This is the most characteristic fragmentation for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom.[4][5] For cyclic amines, this leads to ring opening. The initial radical cation can then undergo further fragmentation.

  • Loss of a Methyl Group: Cleavage of one of the methyl substituents would result in a fragment at m/z 84.

  • Ring Cleavage: The strained azetidine ring is susceptible to cleavage. Breaking the C-C bond beta to the nitrogen is a common pathway for cyclic amines, leading to the formation of a stable, resonance-stabilized cation.[3]

Visualizing the Fragmentation

Caption: Predicted EI fragmentation of the (2R,4R)-2,4-Dimethylazetidine free base.

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of (2R,4R)-2,4-Dimethylazetidine acetate will significantly impact the observed mass spectrum.

FeatureGC-MS AnalysisLC-MS/MS Analysis (ESI)
Sample Form Requires derivatization (e.g., acylation) or analysis of the free base.Direct analysis of the acetate salt in solution.
Ionization Hard ionization (Electron Ionization - EI) leading to extensive fragmentation.Soft ionization (Electrospray Ionization - ESI) resulting in minimal fragmentation of the parent ion.
Primary Ion Molecular ion (M⁺•) of the derivatized or free amine.Pseudomolecular ion ([M+H]⁺) of the intact amine.
Fragmentation Rich fragmentation pattern providing detailed structural information.Fragmentation is induced in the collision cell (MS/MS) and is typically more controlled.
Acetate Counter-ion Not observed.May be observed as an adduct in the negative ion mode.
GC-MS with Derivatization: A Strategy for Volatility and Separation

To improve the chromatographic properties of the polar amine and to introduce characteristic fragmentation patterns, derivatization is often employed.[6][7] A common approach is N-acetylation.

Experimental Protocol: N-Acetylation for GC-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of (2R,4R)-2,4-Dimethylazetidine acetate in 500 µL of a suitable solvent (e.g., acetonitrile).

  • Derivatization: Add 100 µL of acetic anhydride and 50 µL of pyridine. Heat the mixture at 60°C for 30 minutes.

  • Work-up: Evaporate the solvent and reagents under a stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate.

  • GC-MS Analysis: Inject 1 µL of the solution into the GC-MS system.

    • Column: A non-polar column, such as a DB-5MS, is suitable.[8]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

    • MS Conditions: Electron ionization at 70 eV.

The resulting N-acetylated derivative will have a molecular weight of 141.21 g/mol . The fragmentation will be influenced by the amide functional group, with a characteristic base peak often arising from alpha-cleavage to the nitrogen, yielding an iminium ion.[6]

Visualizing the GC-MS Workflow

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve Acetate Salt B N-Acetylation A->B C Solvent Exchange B->C D Injection C->D Inject Derivatized Sample E Chromatographic Separation D->E F Electron Ionization (70 eV) E->F G Mass Analysis F->G

Caption: Workflow for GC-MS analysis with N-acetylation.

LC-MS/MS: The Power of Soft Ionization

LC-MS with electrospray ionization (ESI) is a "soft" ionization technique that is ideal for analyzing polar and thermally labile molecules like acetate salts directly from solution.[9]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of (2R,4R)-2,4-Dimethylazetidine acetate in a 50:50 mixture of water and acetonitrile. Further dilute to a working concentration of 1 µg/mL in the mobile phase. The use of a volatile buffer like ammonium acetate can improve ionization efficiency.[9][10]

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan MS to identify the protonated molecule ([M+H]⁺), followed by product ion scans (MS/MS) of the parent ion.

    • Parent Ion: The protonated free base, [C₆H₁₃N + H]⁺, at m/z 100.12.

    • Collision Energy: Ramped to induce fragmentation.

In the initial full scan MS, a strong signal for the protonated molecule at m/z 100.12 is expected. Fragmentation is then induced in a collision cell (e.g., CID or HCD). The resulting product ions will provide structural information. We anticipate that the fragmentation will be more controlled than with EI, with potential losses of small neutral molecules like ethylene.

Visualizing the LC-MS/MS Workflow

LC-MS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis H Dissolve Acetate Salt in Mobile Phase I Injection H->I Inject Diluted Sample J LC Separation I->J K Electrospray Ionization (ESI) J->K L MS1: Isolate [M+H]⁺ (m/z 100.12) K->L M MS2: Collision-Induced Dissociation L->M N Product Ion Mass Analysis M->N

Caption: Workflow for direct analysis by LC-MS/MS.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the characterization of (2R,4R)-2,4-Dimethylazetidine acetate, each providing complementary information.

  • For detailed structural elucidation and confirmation of the carbon skeleton, GC-MS with derivatization is highly recommended. The extensive fragmentation provides a rich fingerprint of the molecule.

  • For rapid screening, quantification, and analysis of complex mixtures with minimal sample preparation, LC-MS/MS is the method of choice. Its soft ionization preserves the molecular ion, providing clear molecular weight information, while targeted MS/MS scans can confirm identity.

Ultimately, the optimal analytical strategy will depend on the specific research question. For comprehensive characterization, employing both techniques can provide the highest level of confidence in the identity and purity of (2R,4R)-2,4-Dimethylazetidine acetate.

References

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